N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a sulfonamide group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is the cyclooxygenase (COX) enzymes, specifically COX-2 . COX enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain .
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX-2, leading to a decrease in prostaglandin production . This results in a reduction of inflammation and pain .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound inhibits both COX-1 and COX-2 enzymes, leading to reduced inflammation and pain . Additionally, it has been shown to interact with bacterial enzymes, exhibiting antimicrobial properties against a range of Gram-positive and Gram-negative bacteria .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the body’s defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound maintains its efficacy in reducing inflammation and inhibiting bacterial growth over several weeks . Prolonged exposure may lead to reduced cellular function and viability in some cell types.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and pain without significant adverse effects . At high doses, it can cause toxicity, including gastrointestinal irritation and liver damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for specific cell types and its ability to cross cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression and DNA replication. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a base to form the piperazine-substituted benzothiazole.
Introduction of the Sulfonamide Group: The final step involves the reaction of the piperazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives
- 1,3,4-oxadiazole derivatives
Uniqueness
N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to its combination of a benzothiazole ring, a piperazine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
N-[2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3S2/c1-18(25(2,22)23)10-14(21)19-5-7-20(8-6-19)15-17-12-4-3-11(16)9-13(12)24-15/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKZPFXZEVBRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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